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Compound of Interest

Compound Name: 2-Bromo-5-nitroanisole

Cat. No.: B183279 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution

reaction critical in synthetic organic chemistry. Nitroaromatic compounds are valuable

precursors for synthesizing amines, which are essential building blocks for pharmaceuticals,

dyes, and other fine chemicals. 2-Bromoanisole possesses two directing groups: the strongly

activating ortho-, para-directing methoxy group (-OCH₃) and the deactivating ortho-, para-

directing bromo group (-Br). The reaction's regioselectivity is primarily governed by the

powerful activating effect of the methoxy group, leading to the substitution of a nitro group (-

NO₂) predominantly at the para-position (C4) and to a lesser extent, the ortho-position (C6)

relative to the methoxy substituent. This protocol details a standard laboratory procedure for

the nitration of 2-bromoanisole using a mixture of concentrated nitric and sulfuric acids, a

method commonly referred to as mixed acid nitration.[1][2][3]

Principle of the Reaction
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the

protonation of nitric acid by the stronger sulfuric acid.[2][4] The electron-rich aromatic ring of 2-

bromoanisole then attacks the nitronium ion to form a resonance-stabilized carbocation

intermediate, known as a sigma complex or arenium ion.[5] Subsequent deprotonation by a

weak base (like water or the bisulfate ion) restores the aromaticity of the ring, yielding the
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nitrated product.[4] Due to the directing effects of the methoxy and bromo groups, the primary

products expected are 2-bromo-4-nitroanisole and 2-bromo-6-nitroanisole.

Experimental Protocol
Materials and Equipment

2-Bromoanisole (C₇H₇BrO)

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Ethanol (95%)

Deionized Water

Ice

Round-bottom flask (100 mL)

Dropping funnel

Magnetic stirrer and stir bar

Ice bath

Beaker (250 mL)

Büchner funnel and flask for vacuum filtration

Standard laboratory glassware

Melting point apparatus

NMR Spectrometer for characterization

Safety Precautions
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Always work in a well-ventilated fume hood.

Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.

Handle with extreme care and wear appropriate personal protective equipment (PPE),

including safety goggles, a lab coat, and acid-resistant gloves.

The nitration reaction is highly exothermic. Maintaining the specified temperature is crucial to

prevent runaway reactions and the formation of unwanted byproducts.

In case of acid spills, neutralize with sodium bicarbonate before cleaning up.

Procedure

Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a

magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice

bath to 0-5 °C.

Formation of Nitronium Ion: While maintaining the temperature between 0-5 °C, slowly and

dropwise add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring.

This mixture of "mixed acid" contains the active electrophile, the nitronium ion.[2]

Addition of Substrate: In a separate dropping funnel, place 4.7 g (0.025 mol) of 2-

bromoanisole. Add the 2-bromoanisole dropwise to the cold, stirred nitrating mixture over 20-

30 minutes. The temperature of the reaction mixture must be carefully maintained below 10

°C throughout the addition.[4]

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an

additional 30 minutes. Subsequently, remove the ice bath and let the reaction stir at room

temperature for another hour to ensure completion.

Work-up and Isolation: Carefully pour the reaction mixture into a 250 mL beaker containing

approximately 100 g of crushed ice and water. This will quench the reaction and precipitate

the crude product.

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner

funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the

washings are neutral to pH paper. This removes residual acids.
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Purification: The crude product is a mixture of isomers, primarily 2-bromo-4-nitroanisole and

2-bromo-6-nitroanisole. Purify the major product, 2-bromo-4-nitroanisole, by recrystallization

from 95% ethanol.[4] The difference in polarity and solubility between the ortho and para

isomers facilitates their separation.[4]

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield

and characterize the product by measuring its melting point and acquiring ¹H NMR and IR

spectra to confirm its identity and purity.

Experimental Workflow

Experimental Workflow for Nitration of 2-Bromoanisole

1. Prepare Nitrating Mixture
(H₂SO₄ + HNO₃)

2. Cool Mixture
(0-5 °C)

Cooling 3. Add 2-Bromoanisole
(Dropwise, <10 °C)

Slow Addition 4. Stir and React
(0 °C → Room Temp)

Reaction Time 5. Quench on Ice WaterPrecipitation 6. Vacuum FiltrationIsolation 7. Wash with H₂OPurification 8. Recrystallize
(95% Ethanol)

Final Purification 9. Isolate & Dry Pure ProductFinal Product

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the synthesis of nitro-2-bromoanisole.

Data Presentation
Table 1: Reagent Quantities and Properties

Reagent Formula
MW ( g/mol
)

Amount
Used

Moles (mol) Equivalents

2-

Bromoanisole
C₇H₇BrO 187.04 4.7 g 0.025 1.0

Sulfuric Acid

(98%)
H₂SO₄ 98.08 10 mL ~0.184 ~7.3

Nitric Acid

(70%)
HNO₃ 63.01 5 mL ~0.079 ~3.2

Note: Moles and equivalents for acids are approximate, based on typical concentrations and

densities.
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Table 2: Expected Products and Representative Yields

Product
Name

Structure
Position of -
NO₂

Expected
Distribution

Typical
Yield

Melting
Point (°C)

2-Bromo-4-

nitroanisole

Para to -

OCH₃

Major

Product
70-85% 97-99 °C

2-Bromo-6-

nitroanisole

Ortho to -

OCH₃

Minor

Product
10-20% 64-65 °C[6]

Note: The product distribution is predicted based on electronic and steric effects. The para-

isomer is favored due to reduced steric hindrance from the adjacent bromine atom. Yields are

illustrative and based on similar aromatic nitration reactions.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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